N-Acetyl-L-cysteine Allyl Ester

Descripción general

Descripción

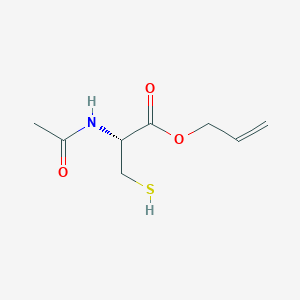

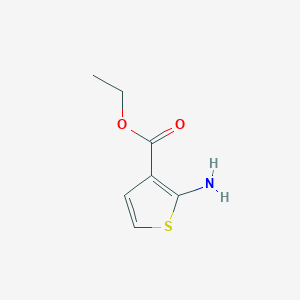

N-Acetyl-L-cysteine Allyl Ester is an esterified form of N-acetyl-L-cysteine (NAC) . It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism.

Synthesis Analysis

N-Acetyl-L-cysteine can be synthesized in a single-batch step instead of using a multi-stage process . The purification process was carried out using suitable solvents to reach a high level of purity .Molecular Structure Analysis

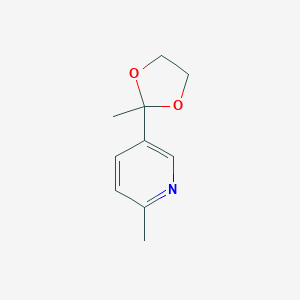

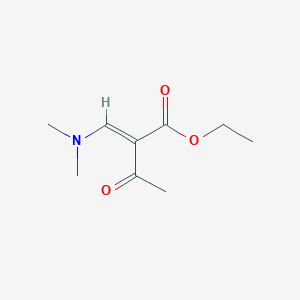

N-Acetyl-L-cysteine Allyl Ester contains a total of 25 bonds; 12 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 thiol .Chemical Reactions Analysis

N-Acetyl-L-cysteine Allyl Ester has enhanced cell permeability in isolated perfused rat liver compared to NAC . It prevents tert-butyl hydroperoxide-induced formation of methemoglobin in isolated human red blood cells .Aplicaciones Científicas De Investigación

Neuroprotection

S-allyl-L-cysteine (SAC), a sulfur-containing amino acid present in garlic, exhibits a wide range of biological activities such as antioxidant, anti‐inflammatory, and anticancer agent . It has been shown to ameliorate oxidative damage in a model of experimental stroke . SAC exerts significant protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured rat hippocampal neurons and organotypic hippocampal slice cultures .

Calpain Inhibition

SAC has been found to exert its neuroprotective effects by directly suppressing calpain activity via the binding of SAC to this enzyme’s Ca2±binding domain . This calpain inhibitory potential of SAC may prove to be useful in deriving therapeutic agents for neurological disorders associated with ER stress or the overactivation of calpain .

Amyloid-β Peptide Production Reduction

SAC, along with its derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging .

Oxidative Stress Resistance

N-acetyl-L-cysteine ethyl ester (NACET), a lipophilic cell-permeable cysteine derivative, increases the viability in oxidative stressed retinal pigment epithelial (RPE) cells more efficiently than NAC by reacting directly and more rapidly with oxidizing agents .

Glutathione Enhancement

NACET, but not NAC, pretreatment predisposes RPE cells to oxidative stress resistance and increases the intracellular reduced glutathione (GSH) pool available to act as natural antioxidant defense . NACET also has the ability to increase GSH levels in rats’ eyes after oral administration .

Antidote to Acetaminophen Overdose

Treatment of Respiratory Disorders

NAC is widely used as a mucolytic agent in the treatment of respiratory disorders .

Treatment of Oxidant-Derived Diseases

NAC is used to treat various oxidant-derived diseases such as chronic pulmonary diseases, cardiovascular diseases, neurodegenerative diseases, and cancer .

Mecanismo De Acción

Target of Action

N-Acetyl-L-cysteine Allyl Ester (NACAE) is a derivative of N-acetyl-L-cysteine (NAC), a compound known for its antioxidant properties . The primary targets of NACAE are likely to be similar to those of NAC, which include various cellular components involved in oxidative stress and inflammation . NAC is also known to be a precursor in the formation of the antioxidant glutathione .

Mode of Action

NACAE, like NAC, is thought to exert its effects primarily through its antioxidant properties . It can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress within cells . Additionally, NACAE may also inhibit endoplasmic reticulum (ER) stress, which is involved in various neurological diseases .

Biochemical Pathways

NACAE is likely to affect several biochemical pathways due to its antioxidant properties. One key pathway is the glutathione synthesis pathway, where NAC serves as a precursor . By increasing the levels of glutathione, a potent antioxidant, NACAE can enhance the cell’s ability to neutralize ROS . Furthermore, NACAE has been shown to improve the synthesis of nerve growth factor .

Pharmacokinetics

NAC is known to have a bioavailability of about 10% when taken orally . The esterification of the carboxyl group of NAC, as in NACAE, increases its lipophilicity, thus potentially improving its pharmacokinetics .

Result of Action

The primary result of NACAE’s action is the reduction of oxidative stress within cells . This can have several downstream effects, including the protection of cells from damage, reduction of inflammation, and potential neuroprotective effects . In addition, NACAE has been shown to improve the synthesis of nerve growth factor, which could have implications for neurological health .

Action Environment

The action of NACAE can be influenced by various environmental factors. For instance, the presence of ROS in the cellular environment can enhance the antioxidant activity of NACAE . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of NACAE, although specific data on this is currently lacking.

Safety and Hazards

Direcciones Futuras

N-Acetyl-L-cysteine Allyl Ester is gaining recognition in the health supplement world due to its remarkable bioavailability, which is 20x more bioavailable than your standard Glutathione and NAC supplements . It is being investigated for its potential in the treatment of several diseases such as COVID-19 .

Propiedades

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHKPIFVSKLDQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-cysteine Allyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)